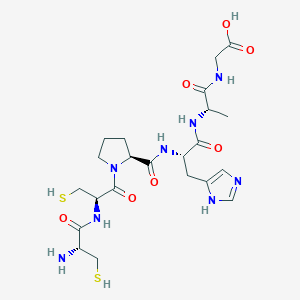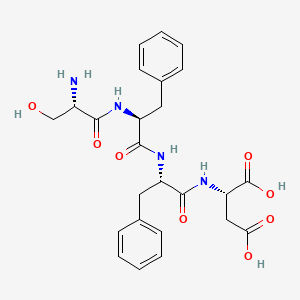![molecular formula C24H24N2O6 B14182044 N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide CAS No. 847358-78-5](/img/structure/B14182044.png)
N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyethoxy groups attached to a benzene ring, which is further connected to a benzene-1,4-dicarboxamide core. Its distinct structure makes it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide typically involves a multi-step process. One common method includes the reaction of 4-(2-hydroxyethoxy)aniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl~3~) or aluminum chloride (AlCl~3~).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amide groups can participate in various biochemical reactions, modulating the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(2-hydroxyethoxy)benzene
- 2,2’-[1,4-Phenylenebis(oxy)]diethanol
- Hydroquinone bis(2-hydroxyethyl)ether
Uniqueness
N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide stands out due to its dual hydroxyethoxy and amide functionalities, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Propiedades
Número CAS |
847358-78-5 |
|---|---|
Fórmula molecular |
C24H24N2O6 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
1-N,4-N-bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N2O6/c27-13-15-31-21-9-5-19(6-10-21)25-23(29)17-1-2-18(4-3-17)24(30)26-20-7-11-22(12-8-20)32-16-14-28/h1-12,27-28H,13-16H2,(H,25,29)(H,26,30) |
Clave InChI |
JRGIQVOUTAGJJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OCCO)C(=O)NC3=CC=C(C=C3)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
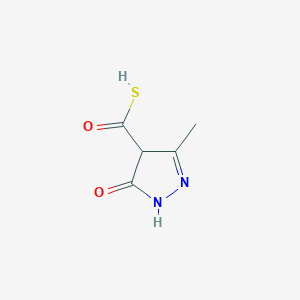
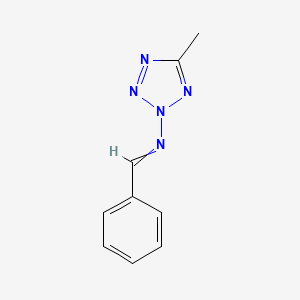
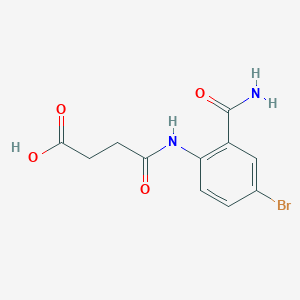
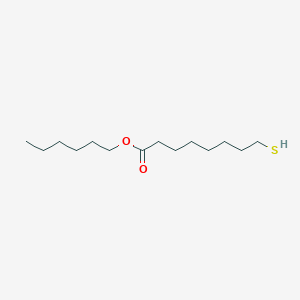
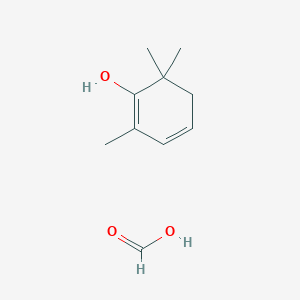

![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
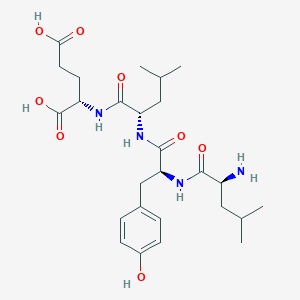
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
